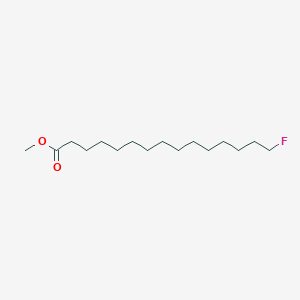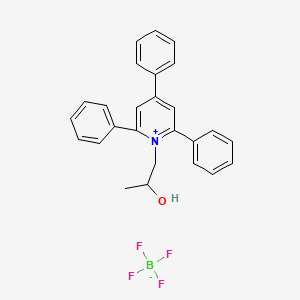
6-Fluoro-4-iodopicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-4-iodopicolinic acid is a heterocyclic organic compound that belongs to the class of pyridinecarboxylic acids. It is characterized by the presence of both fluorine and iodine atoms attached to the pyridine ring, making it a unique and valuable compound in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-iodopicolinic acid typically involves the introduction of fluorine and iodine atoms into the pyridine ring. One common method is the halogenation of picolinic acid derivatives. For instance, the fluorination can be achieved using reagents like Selectfluor, while iodination can be performed using iodine or iodinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and catalytic processes. The scalability of these methods ensures the availability of the compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-4-iodopicolinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4-iodopicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 6-Fluoro-4-iodopicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to metal ions or enzymes, altering their activity. The presence of fluorine and iodine atoms enhances its reactivity and binding affinity, making it a valuable tool in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-4-hydroxy-2-methylquinoline: Another fluorinated heterocyclic compound with similar applications in fluorescence studies.
Picolinic Acid: A simpler pyridinecarboxylic acid used in various biochemical applications.
Uniqueness: 6-Fluoro-4-iodopicolinic acid stands out due to the presence of both fluorine and iodine atoms, which confer unique chemical properties and reactivity. This makes it particularly useful in specialized applications where such properties are required .
Eigenschaften
Molekularformel |
C6H3FINO2 |
|---|---|
Molekulargewicht |
267.00 g/mol |
IUPAC-Name |
6-fluoro-4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3FINO2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H,10,11) |
InChI-Schlüssel |
DCVLQINNFIPBIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C(=O)O)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B13329239.png)


![4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine](/img/structure/B13329266.png)


![tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13329287.png)


![N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride](/img/structure/B13329316.png)
![(S)-4-(Benzyloxy)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13329319.png)

